2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of cyclopropylmethylamine with a suitable pyrrolidine precursor under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Another pyrrolidine derivative with similar structural features.
2-Amino-1-(pyrrolidin-1-yl)ethanone: A simpler analog with a similar core structure.
Uniqueness
What sets 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone apart is its unique combination of the cyclopropylmethyl group and the pyrrolidine ring, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21N3O/c12-5-11(15)14-4-3-10(8-14)7-13-6-9-1-2-9/h9-10,13H,1-8,12H2 |
InChI Key |
QCAUMBFRLFEXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CCN(C2)C(=O)CN |
Origin of Product |
United States |
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